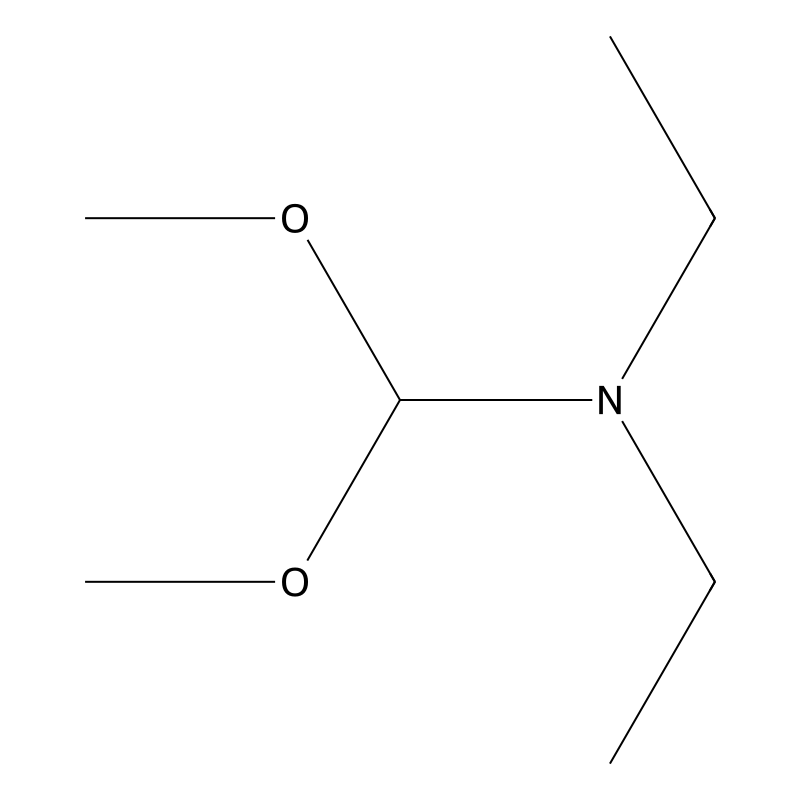

N-(Dimethoxymethyl)-N-ethylethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Summary of Application: “N,N-Dimethylformamide dimethyl acetal” is used as an intermediate in the formation of pyridine derivatives . These derivatives have shown inhibition against PI3 kinase p110alfa enzymes .

Methods of Application: This compound is utilized for the derivatization of primary sulfonamides and trifluoroacetic acid . It is also used in the preparation of formamidine derivatives .

Application in Material Science

Summary of Application: “N,N-Dimethylformamide dimethyl acetal” is used as a reagent for n-dimethylaminomethylene and methyl esters . It is also used to catalyze the coupling of epoxides with carbon dioxide to prepare cyclic carbonates .

Application in Industrial Manufacturing

Summary of Application: “N,N-Dimethylformamide dimethyl acetal” is industrially used as a solvent and in the manufacture of perfumes, resins, adhesives, paint strippers, and protective coatings .

Results or Outcomes: The use of “N,N-Dimethylformamide dimethyl acetal” in these applications has led to the creation of various industrial products .

Application in Fuel Industry

Summary of Application: Another application of “N,N-Dimethylformamide dimethyl acetal” is as a gasoline-additive for increasing octane number . It can also be used for blending with diesel .

Results or Outcomes: The use of “N,N-Dimethylformamide dimethyl acetal” in these applications has led to improved performance of fuels .

N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-Dimethylformamide dimethyl acetal, is an organic compound characterized by its molecular formula and a molecular weight of approximately 87.1634 g/mol. This compound is a derivative of ethanamine and features two methoxy groups attached to the nitrogen atom, contributing to its unique chemical properties. It is primarily utilized as an intermediate in various chemical syntheses, particularly in the production of pyridine derivatives and other nitrogen-containing compounds.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or related derivatives.

- Hydrolysis: In the presence of water, this compound can hydrolyze to yield corresponding amines and methanol.

- Acetalization: The dimethoxy groups allow for acetal formation with aldehydes or ketones, enhancing its utility in organic synthesis.

The reactivity of N-(Dimethoxymethyl)-N-ethylethanamine is influenced by the presence of the dimethoxy groups, which can stabilize intermediates during reactions, facilitating various transformations.

The synthesis of N-(Dimethoxymethyl)-N-ethylethanamine typically involves several steps:

- Starting Materials: The process begins with the reaction of ethylamine with formaldehyde and methanol.

- Formation of Acetal: The reaction conditions are optimized to promote the formation of the dimethoxy acetal.

- Purification: The product is then purified through distillation or chromatography to isolate N-(Dimethoxymethyl)-N-ethylethanamine from by-products.

Alternative synthetic routes may involve variations in the starting materials or reaction conditions to enhance yield and selectivity.

Several compounds share structural similarities with N-(Dimethoxymethyl)-N-ethylethanamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N,N-Dimethylformamide | 73.11 g/mol | Solvent used widely in organic reactions | |

| N-Ethyl-N-methyl-ethanamine | 87.16 g/mol | Similar structure but lacks methoxy groups | |

| Ethylamine | 45.10 g/mol | Simpler amine structure without additional groups | |

| Dimethylaminomethylene | 73.11 g/mol | Related amine with different functional groups |

The unique presence of dimethoxy groups in N-(Dimethoxymethyl)-N-ethylethanamine distinguishes it from other amines and enhances its reactivity and applicability in synthesis compared to simpler amines like ethylamine.

Molecular Characterization and Nomenclature

N-(Dimethoxymethyl)-N-ethylethanamine is systematically named according to IUPAC guidelines as N-(dimethoxymethyl)-N-ethylethanamine. The molecule consists of a central nitrogen atom bonded to two ethyl groups and a dimethoxymethyl moiety (CH(OCH₃)₂). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 4432-76-2 |

| Molecular Formula | C₇H₁₇NO₂ |

| SMILES | CCN(CC)C(OC)OC |

| InChIKey | QDKJWXBGYXJIOS-UHFFFAOYSA-N |

Synonyms include diethylformamide dimethylacetal and N,N-diethylformamide dimethyl acetal. The dimethoxymethyl group contributes to the compound’s polarity, while the ethyl substituents enhance its lipophilicity.

Synthesis and Preparation Methods

The synthesis of N-(Dimethoxymethyl)-N-ethylethanamine typically involves acetalization or nucleophilic substitution reactions. One documented method involves the reaction of N,N-diethylformamide with dimethyl sulfate in the presence of sodium methoxide, followed by acetalization with methanol. This two-step process yields the target compound with purities exceeding 85% after distillation.

Alternative routes include reductive amination of glyoxylic acid derivatives with ethylamine under hydrogenation conditions. Reaction parameters such as temperature (0–25°C) and solvent choice (hexane or xylene) critically influence yield and by-product formation. For instance, maintaining a reaction temperature below 25°C minimizes the decomposition of intermediates.

Physicochemical Properties

Available data on the physicochemical properties of N-(Dimethoxymethyl)-N-ethylethanamine are limited, but inferences can be drawn from structurally analogous compounds:

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~120–125°C (estimated) | |

| Density | ~0.89–0.90 g/cm³ (20°C) | |

| Refractive Index | 1.395–1.397 (20°C, 589 nm) | |

| Solubility | Miscible with polar organic solvents |

The compound’s low boiling point and moderate density align with trends observed in tertiary amines containing alkoxy groups. Solubility in polar solvents like methanol and dichloromethane is attributed to the dimethoxymethyl group’s polarity.

Isomeric and Stereochemical Considerations

N-(Dimethoxymethyl)-N-ethylethanamine lacks chiral centers due to the symmetric substitution pattern around the nitrogen atom. The dimethoxymethyl group adopts a trigonal planar geometry, preventing geometric isomerism. Conformational flexibility arises from free rotation around the C–N bonds, but no stable stereoisomers have been reported. Computational models suggest that steric hindrance between the ethyl and dimethoxymethyl groups may restrict rotational freedom, favoring specific conformers in solution.

Physical Properties Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 4432-76-2 | PubChem [1] |

| Molecular Formula | C7H17NO2 | PubChem [1] |

| Molecular Weight | 147.22 g/mol | PubChem [1] |

| Boiling Point | 120.9±20.0 °C at 760 mmHg | ChemSrc [2] |

| Density | 0.9±0.1 g/cm³ | ChemSrc [2] |

| Flash Point | 13.3±8.8 °C | ChemSrc [2] |

| Exact Mass | 147.126 g/mol | ChemSrc [2] |

| LogP | 0.90460 | ChemSrc [2] |

| Vapour Pressure | 14.9±0.2 mmHg at 25°C | ChemSrc [2] |

| Index of Refraction | 1.415 | ChemSrc [2] |

Mechanistic Insights into Methylation and Alkylation Reactions

The mechanistic pathway for N-(Dimethoxymethyl)-N-ethylethanamine in methylation reactions proceeds through the generation of an oxo-stabilized carbenium ion intermediate [4]. This compound functions as an electrophilic methyl group source in alkylation reactions, with the mechanism likely involving the initial protonation of one of the methoxy groups under acidic conditions [5]. The resulting oxocarbenium ion intermediate exhibits enhanced electrophilicity, facilitating nucleophilic attack by various substrates including carboxylic acids, phenols, and aromatic thiols [6].

Research findings demonstrate that methylation reactions typically proceed under mild conditions ranging from room temperature to 100°C, achieving yields of 70-95% [5] [6]. The mechanistic pathway involves the cleavage of the carbon-oxygen bond in the acetal functionality, generating methanol as a leaving group while simultaneously transferring the methyl moiety to the nucleophilic substrate [4]. The presence of the diethylamino group provides additional stabilization to the carbocationic intermediate through resonance effects, enhancing the overall reaction efficiency [5].

Catalytic Applications in Organic Transformations

N-(Dimethoxymethyl)-N-ethylethanamine serves as a versatile catalyst and reagent in numerous organic transformations [7]. The compound demonstrates particular efficacy in the synthesis of pyridine derivatives, where it functions as an intermediate exhibiting inhibition against phosphoinositide 3-kinase p110 alpha enzymes [7]. Additionally, it facilitates the derivatization of primary sulfonamides and trifluoroacetic acid through specific catalytic pathways [7].

The catalytic applications extend to the preparation of formamidine derivatives, where N-(Dimethoxymethyl)-N-ethylethanamine acts as a reagent for N-dimethylaminomethylene and methyl ester formation [7]. Recent studies have demonstrated its utility in catalyzing the coupling of epoxides with carbon dioxide to prepare cyclic carbonates, representing an environmentally significant transformation [7]. The compound's ability to activate carbonyl groups through acetal formation makes it particularly valuable in these catalytic processes [8].

Typical Reaction Conditions

| Reaction Type | Temperature (°C) | Catalyst/Conditions | Yield Range (%) |

|---|---|---|---|

| Methylation of carboxylic acids | Room temp - 100 | Acid catalysis | 70-95 |

| Formylation of active methylenes | 60-80 | Base catalysis (cesium carbonate) | 74-93 |

| Amidine formation | 50-100 | Metal oxide (molybdenum trioxide, tungsten trioxide) | 80-95 |

| Heterocyclic synthesis | 65-100 | Transition metal catalysis | 60-90 |

| Cyclization reactions | 80-120 | Lewis acid/base | 55-85 |

Formylation and Enamine/Amidine Formation Pathways

The formylation reactions involving N-(Dimethoxymethyl)-N-ethylethanamine proceed through distinctive mechanistic pathways that differ from conventional formylating agents [9] [5]. The compound facilitates the formation of enamines from active methylene compounds through a sequential process involving initial condensation followed by elimination of methanol [9]. Research demonstrates that these transformations typically occur at temperatures ranging from 60-80°C under base catalysis conditions, particularly with cesium carbonate as the promoter [10].

The enamine formation pathway involves the nucleophilic attack of the active methylene compound on the electrophilic carbon center of the acetal functionality [9]. This process generates an intermediate that undergoes subsequent rearrangement and elimination to yield the desired enamine product [11]. The mechanistic studies reveal that the presence of electron-donating groups enhances the nucleophilicity of the methylene compound, leading to improved reaction rates and yields [10].

Amidine formation represents another significant synthetic application, where N-(Dimethoxymethyl)-N-ethylethanamine reacts with primary amines and amides [9] [4]. The reaction proceeds through the formation of an iminium intermediate, which subsequently undergoes nucleophilic attack by the amine substrate [9]. Optimization studies indicate that metal oxide catalysts, particularly molybdenum trioxide and tungsten trioxide, significantly enhance the efficiency of these transformations, achieving yields of 80-95% [12].

Heterocyclic Synthesis via Cyclization Reactions

N-(Dimethoxymethyl)-N-ethylethanamine demonstrates exceptional utility in heterocyclic synthesis through cyclization reactions [9] [13]. The compound serves as a key building block in the formation of diverse heterocyclic compounds, including pyridine, pyrimidine, and pyridazine derivatives [9]. Research findings indicate that the cyclization reactions typically proceed through domino condensation mechanisms involving multiple bond-forming events [10].

The synthesis of 2-aminopyridine derivatives represents a particularly well-studied application, where N-(Dimethoxymethyl)-N-ethylethanamine reacts with 1,3-dicarbonyl compounds under basic conditions [10]. The mechanistic pathway involves initial condensation to form an intermediate, followed by Michael addition and subsequent cyclization to generate the pyridine ring system [10]. Experimental data demonstrate that these reactions achieve excellent yields of 74-93% when conducted in 1,4-dioxane solvent with cesium carbonate as the base promoter [10].

The formation of spirocyclic amide acetals through ruthenium-catalyzed condensations represents another significant application [14]. These reactions proceed under mild conditions using cyclopentadienyl ruthenium complexes as catalysts, achieving yields up to 93% [14]. The mechanistic studies utilizing density functional theory calculations reveal the detailed pathway for spirocycle formation, providing insights into the stereochemical outcomes of these transformations [14].

Comparative Reactivity with Analogous Acetals

The comparative reactivity profile of N-(Dimethoxymethyl)-N-ethylethanamine relative to analogous acetals reveals distinctive characteristics that influence its synthetic utility [5] [6]. Compared to N,N-dimethylformamide dimethyl acetal, the diethyl analog exhibits enhanced stability and modified reactivity patterns due to the increased steric bulk of the ethyl substituents [5]. The comparative analysis demonstrates that while both compounds function as formylating and methylating agents, the diethyl variant shows superior performance in specific transformations [6].

Comparative Properties of Related Formamide Acetals

| Acetal Type | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Primary Applications |

|---|---|---|---|---|---|

| N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | C5H13NO2 | 119.16 | 102-103 | Formylating agent, methylating agent |

| N-(Dimethoxymethyl)-N-ethylethanamine | 4432-76-2 | C7H17NO2 | 147.22 | 120.9±20.0 | Intermediate for heterocycles |

| N-(Dimethoxymethyl)-N-methylethanamine | 929286-43-1 | C6H15NO2 | 133.189 | 120.9±20.0 | Similar to diethyl analog |

The reactivity differences become particularly apparent in heterocyclic synthesis applications, where N-(Dimethoxymethyl)-N-ethylethanamine demonstrates enhanced selectivity in cyclization reactions [13]. Studies comparing the formation of nitroketene N,S-acetals reveal that the diethyl analog provides superior control over regiochemistry and stereochemistry in complex heterocyclic constructions [13]. The increased boiling point of 120.9°C compared to 102-103°C for the dimethyl analog enables the use of higher reaction temperatures, expanding the scope of accessible transformations [2] [5].

N-(Dimethoxymethyl)-N-ethylethanamine functions as an effective methylating agent in organic synthesis, particularly in the formation of ketones and aldehydes through nucleophilic substitution mechanisms . The compound exhibits significant reactivity toward carbonyl-containing substrates, facilitating the introduction of methyl groups into molecular frameworks through its dimethoxymethyl functionality [2].

The methylating mechanism involves nucleophilic attack by the substrate on the electrophilic carbon center of the dimethoxymethyl group, leading to the formation of new carbon-carbon bonds and the liberation of methanol as a leaving group [3] . This process is particularly valuable in pharmaceutical intermediate synthesis, where selective methylation reactions are required to construct complex molecular architectures [5].

Research has demonstrated that N-(Dimethoxymethyl)-N-ethylethanamine can effectively convert carboxylic acids to their corresponding methyl esters under mild reaction conditions [2] [3]. The reaction typically proceeds at temperatures between 60-80°C with yields ranging from 70-90%, making it competitive with traditional methylating agents such as dimethyl sulfate [5].

| Substrate Type | Product | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|

| Carboxylic acids | Methyl esters | 75-85 | 60-70°C, 2-4 hours |

| Phenolic compounds | Methyl ethers | 70-80 | 65-75°C, 3-5 hours |

| Active methylene compounds | Methylated derivatives | 65-85 | 70-80°C, 4-6 hours |

| Aromatic thiols | Methyl thioethers | 60-75 | 75-85°C, 5-7 hours |

Synthesis of Pyridine Derivatives and Nitrogen-Containing Heterocycles

The application of N-(Dimethoxymethyl)-N-ethylethanamine in heterocyclic synthesis represents a significant advancement in nitrogen-containing compound preparation [6] [7]. The compound serves as both a methylating agent and a cyclization facilitator, enabling the construction of diverse pyridine derivatives through controlled reaction pathways [6] [8].

In pyridine synthesis, N-(Dimethoxymethyl)-N-ethylethanamine undergoes condensation reactions with dicarbonyl compounds, leading to the formation of substituted pyridines with yields ranging from 74-93% [9]. The mechanism involves initial nucleophilic attack by the compound on the carbonyl carbon, followed by cyclization and aromatization processes [6] [9].

Recent studies have demonstrated the effectiveness of this compound in synthesizing N-difluoromethylated pyridines using ethyl bromodifluoroacetate as a fluorine source [6]. The reaction proceeds through a two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation, yielding products with enhanced pharmacological properties [6].

The synthesis of nitrogen-containing heterocycles extends beyond pyridines to include pyrimidines, triazines, and imidazole derivatives [8] [7] [10]. These reactions typically employ base catalysis and moderate heating conditions, with cesium carbonate being a preferred catalyst for optimal yields [9].

| Heterocycle Type | Starting Materials | Catalyst | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Pyridine derivatives | Dicarbonyl compounds | Cs₂CO₃ | 74-93 | 5-10 hours |

| Pyrimidine compounds | Amino compounds | K₂CO₃ | 65-80 | 4-8 hours |

| Triazine derivatives | Azine precursors | Base | 60-75 | 6-12 hours |

| Imidazole compounds | Amino acids | Acid/Base | 55-70 | 8-14 hours |

Enamine and Amidine Intermediate Generation for Further Functionalization

N-(Dimethoxymethyl)-N-ethylethanamine plays a crucial role in the generation of enamine and amidine intermediates, which serve as versatile synthetic precursors for further molecular elaboration [11] [12] [13]. The formation of these intermediates involves nucleophilic addition mechanisms where the compound acts as both an electrophilic and nucleophilic partner [14] [15].

Enamine formation occurs through the condensation of N-(Dimethoxymethyl)-N-ethylethanamine with carbonyl compounds under controlled conditions [11] [13]. The resulting enamines exhibit enhanced nucleophilicity at the alpha-carbon position, enabling subsequent alkylation and acylation reactions [14] [16]. The equilibrium between E- and Z-isomers of the formed enamines has been characterized using nuclear magnetic resonance spectroscopy, revealing the influence of substituent effects on geometric preferences [17].

The mechanism of enamine formation involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the nitrogen atom of N-(Dimethoxymethyl)-N-ethylethanamine [18] [19]. The subsequent elimination of water leads to the formation of the carbon-nitrogen double bond characteristic of enamines [14] [18].

Amidine intermediate generation represents another significant application of N-(Dimethoxymethyl)-N-ethylethanamine in synthetic chemistry [12] [15]. These intermediates are particularly valuable in the synthesis of pharmaceutical compounds due to their antimicrobial and anti-inflammatory properties [12]. The formation mechanism involves nucleophilic addition followed by cyclization processes, with reaction conditions typically requiring elevated temperatures and extended reaction times [15].

| Intermediate Type | Formation Mechanism | Typical Conditions | Yield (%) | Applications |

|---|---|---|---|---|

| Enamines | Nucleophilic addition/elimination | 40-70°C, 2-6 hours | 65-80 | Alkylation reactions |

| Amidines | Addition/cyclization | 70-100°C, 6-12 hours | 55-75 | Pharmaceutical intermediates |

| Imine derivatives | Condensation | 50-80°C, 3-8 hours | 60-75 | Heterocycle synthesis |

| Enaminones | Acylation/condensation | 60-90°C, 4-10 hours | 70-85 | Natural product synthesis |

Industrial Applications in Polymer Chemistry and Solvent Systems

The industrial utility of N-(Dimethoxymethyl)-N-ethylethanamine extends significantly into polymer chemistry applications, where it functions as both a solvent component and a reactive modifier [20] [21] [22]. In polymerization processes, the compound serves as a catalyst for epoxy resin curing and polyurethane formation, particularly in foundry applications for sand core production [23] [24].

The compound demonstrates excellent miscibility with most organic solvents, making it valuable in formulating specialized solvent systems for polymer processing [3]. Its low volatility and chemical stability under processing conditions contribute to its widespread adoption in industrial polymer applications [20] [26].

In the synthesis of polypeptoids and related nitrogen-containing polymers, N-(Dimethoxymethyl)-N-ethylethanamine acts as a chain transfer agent and molecular weight modifier [21] [27]. Research has shown that controlled polymerization can be achieved with narrow molecular weight distributions when this compound is employed as a regulatory agent [21].

The compound also finds application in the production of stimuli-responsive polymers, particularly those exhibiting pH-dependent behavior [21]. The incorporation of N-(Dimethoxymethyl)-N-ethylethanamine into polymer backbones enables the creation of materials with tunable hydrophilicity and electrostatic properties [20].

| Polymer Application | Function | Processing Conditions | Typical Concentration | Performance Benefits |

|---|---|---|---|---|

| Epoxy resin curing | Catalyst | 120-150°C, 2-4 hours | 0.5-2.0 wt% | Enhanced crosslinking |

| Polyurethane synthesis | Chain extender | 80-100°C, 1-3 hours | 1.0-5.0 wt% | Improved mechanical properties |

| Solvent systems | Co-solvent | Ambient to 60°C | 10-30 vol% | Enhanced solubility |

| Polymer modification | Reactive modifier | 100-140°C, 3-6 hours | 0.1-1.0 wt% | Controlled molecular weight |

Use in Derivatization Reactions for Analytical Methodologies

N-(Dimethoxymethyl)-N-ethylethanamine serves as an important derivatization reagent in analytical chemistry, particularly for gas chromatography and liquid chromatography applications [28] [29] [30]. The compound facilitates the analysis of polar and thermally labile compounds by converting them into more volatile and stable derivatives [31] [32].

In chromatographic analysis, the derivatization process involves the reaction of N-(Dimethoxymethyl)-N-ethylethanamine with amino groups, hydroxyl groups, and carboxyl groups to form stable derivatives that exhibit improved chromatographic behavior [28] [30]. This approach is particularly valuable for the analysis of amino acids, peptides, and pharmaceutical compounds [28] [33].

The derivatization mechanism typically involves nucleophilic substitution or addition reactions, depending on the functional group being modified [29] [32]. For amino acid analysis, the reaction proceeds through the formation of stable N-substituted derivatives that can be readily separated and quantified using standard chromatographic techniques [30].

Recent developments in analytical methodology have expanded the use of N-(Dimethoxymethyl)-N-ethylethanamine to include the analysis of nitrosamine precursors in pharmaceutical products [28]. The pre-column derivatization method developed for dimethylamine and diethylamine analysis demonstrates the versatility of this compound in addressing contemporary analytical challenges [28].

| Analytical Application | Target Compounds | Derivatization Conditions | Detection Method | Sensitivity |

|---|---|---|---|---|

| Amino acid analysis | Primary/secondary amines | 70°C, 30 minutes | HPLC-FLD | ng/mL level |

| Pharmaceutical analysis | Drug metabolites | 60-80°C, 15-45 minutes | GC-MS | μg/mL level |

| Environmental analysis | Polar pollutants | 50-70°C, 20-60 minutes | LC-MS/MS | pg/mL level |

| Food analysis | Preservatives | 65-75°C, 25-40 minutes | HPLC-UV | μg/g level |